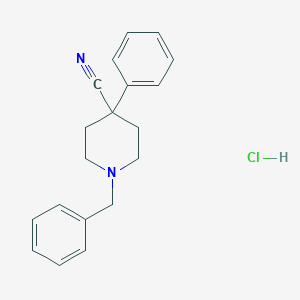

1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23832. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-4-phenylpiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2.ClH/c20-16-19(18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17;/h1-10H,11-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXFNRMZPRHYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71258-18-9 | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71258-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 71258-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-4-phenylpiperidine-4-carbonitrile monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceuticals. Its rigid piperidine framework, substituted with a benzyl group at the nitrogen and both a cyano and a phenyl group at the 4-position, makes it a versatile precursor in medicinal chemistry. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its significance in the development of analgesic agents such as pethidine.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring with a benzyl group attached to the nitrogen atom. The C4 carbon of the piperidine ring is quaternary, bonded to both a phenyl group and a cyano group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical Identifiers and Computed Properties [1]

| Identifier | Value |

| IUPAC Name | 1-benzyl-4-phenylpiperidine-4-carbonitrile;hydrochloride |

| CAS Number | 71258-18-9 |

| Molecular Formula | C₁₉H₂₁ClN₂ |

| Molecular Weight | 312.8 g/mol |

| Canonical SMILES | C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3.Cl |

| InChI Key | SPXFNRMZPRHYRH-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 257-261 °C | [3] |

| Purity | ≥ 98% (HPLC) | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and phenyl groups, the piperidine ring protons, and the benzylic methylene protons. |

| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring, the phenyl and benzyl aromatic rings, the cyano group, and the benzylic methylene carbon. |

| FTIR | Characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C≡N stretching of the nitrile, and C-N stretching. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group. |

Note: Detailed spectral data with peak assignments are often proprietary or found within specific analytical reports. Researchers should perform their own spectral analysis for confirmation.

Synthesis and Experimental Protocols

The synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine is a multi-step process. A common route involves the reaction of benzylamine with two equivalents of a suitable electrophile to form a bis-substituted amine, which then undergoes a Dieckmann condensation followed by subsequent modifications. A plausible and widely referenced general approach involves the reaction of N-benzyl-bis(2-chloroethyl)amine with phenylacetonitrile in the presence of a strong base.

General Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine.

References

In-Depth Technical Guide: 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride (CAS 71258-18-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological applications of 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride (CAS No. 71258-18-9). This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly within the class of 4-phenylpiperidine derivatives known for their analgesic and neuropharmacological activities.

Chemical and Physical Properties

This compound is a white to beige crystalline powder.[1] Its chemical structure consists of a piperidine ring substituted at the 4-position with both a phenyl group and a cyano group, and at the 1-position with a benzyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Chemical and Physical Data

| Property | Value | Source |

| IUPAC Name | 1-benzyl-4-phenylpiperidine-4-carbonitrile;hydrochloride | [2] |

| Synonyms | 1-Benzyl-4-cyano-4-phenylpiperidine HCl, N-Benzyl-4-cyano-4-phenylpiperidine HCl, 4-Phenyl-1-(phenylmethyl)-4-piperidinecarbonitrile hydrochloride | [2] |

| CAS Number | 71258-18-9 | [2] |

| Molecular Formula | C₁₉H₂₁ClN₂ | [2] |

| Molecular Weight | 312.84 g/mol | [3] |

| Melting Point | 257-261 °C | [1] |

| Appearance | White to beige powder/crystal | [1] |

| Solubility | Soluble in polar solvents. | [4] |

| InChI Key | AUBONLVMDCVPQE-UHFFFAOYSA-N | [5] |

| SMILES | C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=CC=C3.Cl | [2] |

Synthesis

A one-pot synthesis method for 1-Benzyl-4-cyano-4-phenylpiperidine has been reported in the patent literature.[6] This method avoids the isolation of intermediates, making it an efficient route for its preparation.

Experimental Protocol: One-Pot Synthesis[6]

Materials:

-

Diisopropylamine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (2.4 mol/L solution)

-

Phenylacetonitrile

-

Ethylene oxide

-

Methanesulfonyl chloride

-

Triethylamine

-

Benzylamine

-

Dichloromethane

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve diisopropylamine (24 mmol) in anhydrous THF (20 mL) under an argon atmosphere.

-

Cool the solution to -30°C and add n-butyllithium (24 mmol) dropwise. Stir the reaction for 30 minutes.

-

Add phenylacetonitrile (10 mmol) and continue stirring for another 30 minutes.

-

Add ethylene oxide (24 mmol) dropwise and react for 30 minutes.

-

Add methanesulfonyl chloride (24 mmol) dropwise and continue stirring for 30 minutes.

-

Slowly warm the reaction to 0°C over 1 hour.

-

Add triethylamine (50 mmol) and benzylamine (50 mmol).

-

Transfer the mixture to a sealed steel reactor and heat to 120°C for 12 hours.

-

After cooling to room temperature, remove THF by distillation.

-

Add dichloromethane (50 mL) and extract with water (20 mL).

-

Separate the organic phase, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Purify the crude product by silica gel column chromatography to yield the final product.

The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent like diethyl ether and treating it with a solution of hydrogen chloride in ether.

Caption: One-pot synthesis workflow for 1-Benzyl-4-cyano-4-phenylpiperidine.

Pharmacological Context and Potential Applications

This compound is a member of the 4-phenylpiperidine class of compounds, which are known to possess a wide range of pharmacological activities, particularly as analgesics.[7] Many compounds with this core structure act as agonists at opioid receptors, with a notable affinity for the mu (µ)-opioid receptor.[8][9]

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, including analgesics and anti-inflammatory drugs.[7] Its structural features make it a valuable building block in medicinal chemistry for the development of novel therapeutics targeting the central nervous system.[7]

Putative Mechanism of Action: Opioid Receptor Interaction

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The interaction of these ligands with opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to the modulation of pain perception.

References

- 1. EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 2. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | C19H21ClN2 | CID 12652062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. 1-Benzylpiperidine-4-carbonitrile hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. painphysicianjournal.com [painphysicianjournal.com]

- 9. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Benzyl-4-phenylpiperidine-4-carbonitrile Hydrochloride

This technical guide provides an in-depth overview of 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride, a key intermediate in the synthesis of pharmaceuticals, particularly opioid analgesics. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Name and Synonyms

The nomenclature and alternative names for this compound are crucial for accurate identification in research and chemical sourcing.

IUPAC Name: 1-benzyl-4-phenylpiperidine-4-carbonitrile;hydrochloride[1]

Synonyms:

-

1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride[1]

-

1-N-Benzyl-4-cyano-4-phenylpiperidine hydrochloride[1]

-

4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1)[1]

-

1-Benzyl-4-phenylisonipecotonitrile hydrochloride

-

NSC 23832

Chemical Properties

A summary of the key chemical and physical properties of 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride is presented in the table below.

| Property | Value | Reference |

| CAS Number | 71258-18-9 | [2] |

| Molecular Formula | C₁₉H₂₁ClN₂ | [1][2] |

| Molecular Weight | 312.84 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Varies (specific value requires further research) | [3] |

| Purity | ≥98% |

Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile Hydrochloride

The synthesis of 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride is a critical process for obtaining the precursor required for the production of various pharmaceutical agents. A common method involves the reaction of N,N-bis(2-chloroethyl)benzylamine with phenylacetonitrile.

Experimental Protocol

This protocol is based on established synthetic routes for phenylpiperidine derivatives.

Materials:

-

N,N-bis(2-chloroethyl)benzylamine

-

Phenylacetonitrile (Benzyl cyanide)

-

Toluene

-

50% (w/w) aqueous sodium hydroxide solution

-

Tetra-n-butylammonium hydrogen sulfate (phase-transfer catalyst)

-

Hydrochloric acid (for hydrochloride salt formation)

-

Water

-

Ice

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser.

-

Charge the Reactor: To the flask, add a solution of N,N-bis(2-chloroethyl)benzylamine in toluene, phenylacetonitrile, and a catalytic amount of tetra-n-butylammonium hydrogen sulfate.

-

Addition of Base: While stirring the mixture vigorously, slowly add a 50% (w/w) aqueous sodium hydroxide solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature, as the reaction is exothermic.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., 65-70°C) for several hours to ensure the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and separate the organic layer.

-

Extraction: Wash the organic layer with water to remove any remaining sodium hydroxide and other water-soluble impurities.

-

Drying: Dry the toluene layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude 1-benzyl-4-phenylpiperidine-4-carbonitrile as an oil or solid.

-

Hydrochloride Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in a compatible solvent.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to yield 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride.

Role as a Pharmaceutical Intermediate

1-Benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride is a crucial intermediate in the synthesis of the synthetic opioid analgesic, pethidine (also known as meperidine). The synthesis of pethidine from this intermediate involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.

Pethidine Synthesis Pathway

The conversion of 1-benzyl-4-phenylpiperidine-4-carbonitrile to pethidine typically follows these steps:

-

Hydrolysis: The nitrile group (-CN) of 1-benzyl-4-phenylpiperidine-4-carbonitrile is hydrolyzed to a carboxylic acid group (-COOH) using a strong acid or base. This step yields 1-benzyl-4-phenylpiperidine-4-carboxylic acid.

-

Debenzylation: The benzyl protecting group on the piperidine nitrogen is removed, often through catalytic hydrogenation, to give 4-phenylpiperidine-4-carboxylic acid (norpethidinic acid).

-

N-Methylation: The secondary amine is then methylated to introduce the methyl group found in pethidine.

-

Esterification: Finally, the carboxylic acid is esterified with ethanol, typically under acidic conditions, to form the ethyl ester, yielding pethidine.

An alternative route involves the direct conversion of the nitrile to the ethyl ester, followed by debenzylation and N-methylation.

Logical Relationship Diagram

Caption: Logical pathway for the synthesis of Pethidine from its precursor.

This guide provides essential technical information on 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride for professionals engaged in pharmaceutical research and development. The detailed synthesis protocol and workflow diagrams offer a clear understanding of its preparation and its critical role as a precursor in the manufacturing of important analgesic drugs.

References

- 1. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | C19H21ClN2 | CID 12652062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-BENZYL-4-PHENYL-PIPERIDINE-4-CARBONITRILE, HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Benzyl-4-Phenylpiperidine-4-Carbonitrile Monohydrochloride | High Purity Chemical Supplier & Manufacturer in China [nj-finechem.com]

A Technical Guide to the Pharmacology of Phenylpiperidine Derivatives for Pain Management

Executive Summary: The phenylpiperidine class of synthetic opioids represents a cornerstone of modern analgesia, encompassing a wide range of compounds from the prototypical pethidine to the highly potent fentanyl and its analogues. These agents primarily exert their effects through agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor, leading to the modulation of nociceptive signaling. The versatility of the phenylpiperidine scaffold has allowed for extensive chemical modification, yielding derivatives with diverse pharmacokinetic and pharmacodynamic profiles tailored to various clinical settings, from acute postoperative pain to chronic pain management. This document provides an in-depth exploration of their mechanism of action, structure-activity relationships, key compound profiles, and the experimental methodologies used in their evaluation.

Introduction to Phenylpiperidine Derivatives

Phenylpiperidines are a class of synthetic drugs characterized by a core piperidine ring with a phenyl group attachment.[1][2] Their significance in medicine, particularly in anesthesia and pain management, began with the synthesis of pethidine (meperidine) in 1938.[3] Initially investigated for its anticholinergic properties, its potent analgesic effects were soon discovered.[3] This led to the development of a vast family of analgesics. A major advancement was the synthesis of fentanyl in 1959, a second-generation phenylpiperidine that is approximately 80 to 100 times more potent than morphine.[1][4] This class of drugs has been instrumental in managing moderate to severe pain, with members like fentanyl, sufentanil, remifentanil, and methadone being indispensable in clinical practice.[2][5]

Core Pharmacology: Mechanism of Action

Opioid Receptor Interaction

The primary mechanism of action for phenylpiperidine analgesics is agonism at the μ-opioid receptor (MOR).[2][3][6] These receptors are located in high concentrations within the central nervous system (CNS) in areas crucial for pain modulation, including the periaqueductal gray, locus ceruleus, rostral ventral medulla, and the substantia gelatinosa of the spinal cord's dorsal horn.[1][6] Upon binding, these agonists inhibit ascending pain pathways, increase the pain threshold, and produce profound analgesia and sedation.[1][2] While the principal target is the MOR, some derivatives may also exhibit activity at the κ-opioid (KOR) and δ-opioid (DOR) receptors, which can influence their side-effect profiles.[3][5][7] For example, pethidine's antishivering effect may involve stimulation of κ-opioid receptors.[3]

G-Protein Coupled Receptor (GPCR) Signaling

Opioid receptors are classical G-protein coupled receptors (GPCRs) that signal via inhibitory G-proteins (Gi/Go).[6][7] The binding of a phenylpiperidine agonist to the MOR induces a conformational change, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein.[7] This activation leads to the dissociation of the Gα and Gβγ subunits, which then mediate downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7]

-

Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). The resulting potassium efflux and reduced calcium influx cause hyperpolarization of the neuronal membrane, decreasing neuronal excitability and inhibiting the release of nociceptive neurotransmitters like substance P and glutamate.[8]

Structure-Activity Relationships (SAR)

The analgesic potency and pharmacological profile of phenylpiperidine derivatives are highly dependent on their chemical structure. Modifications at four key positions on the 4-anilinopiperidine scaffold, the core of fentanyl-like compounds, dramatically alter activity.[9]

-

Piperidine Nitrogen (N1): The substituent on the piperidine nitrogen is crucial. A phenethyl group, as seen in fentanyl, is associated with significantly higher potency compared to the smaller methyl group found in pethidine-like structures.[10]

-

C4-Anilino Nitrogen: Acylation of the anilino nitrogen is essential for high MOR affinity. A propionamide group (as in fentanyl) is generally optimal.

-

C4-Position of the Piperidine Ring: The group attached to the 4-position of the piperidine ring dictates the compound's class and potency. In pethidine, this is a carboxylate ester, while in fentanyl, it is an N-acylated anilino group. Adding a methoxycarbonyl group at this position, as in carfentanil, can increase potency by thousands-fold compared to morphine.[11]

-

Piperidine Ring (C3): The addition of a methyl group at the 3-position of the piperidine ring can create stereoisomers with differing potencies, highlighting the importance of the compound's three-dimensional conformation for receptor fit.[12][13]

References

- 1. painphysicianjournal.com [painphysicianjournal.com]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pethidine - Wikipedia [en.wikipedia.org]

- 4. Fentanyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. radiusanesthesia.com [radiusanesthesia.com]

- 6. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. What is the mechanism of Remifentanil Hydrochloride? [synapse.patsnap.com]

- 9. Details for Fentanyl analogues [unodc.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Metabolic Pathways and Potencies of New Fentanyl Analogs [frontiersin.org]

- 12. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. List of fentanyl analogues - Wikipedia [en.wikipedia.org]

The Pivotal Role of 1-Benzyl-4-cyano-4-phenylpiperidine in Pharmaceutical Research and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-cyano-4-phenylpiperidine is a key organic intermediate, primarily recognized for its crucial position in the synthesis of a range of phenylpiperidine-based active pharmaceutical ingredients (APIs). Its structural framework, featuring a piperidine core with benzyl, cyano, and phenyl substituents, makes it a versatile precursor for the development of potent analgesics and other centrally acting agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of 1-Benzyl-4-cyano-4-phenylpiperidine as a research chemical intermediate, with a particular focus on its role in the synthesis of the opioid analgesic pethidine. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in their drug discovery and development endeavors.

Introduction

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system. 1-Benzyl-4-cyano-4-phenylpiperidine serves as a critical node in the synthetic pathways leading to many of these compounds. Its importance is underscored by its role as a precursor to pethidine (meperidine), a widely used synthetic opioid analgesic.[1][2] The strategic placement of the cyano group allows for its conversion into a carboxylic acid ester, a key functional group for the analgesic activity of pethidine and its analogs. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed and replaced with other substituents to modulate pharmacological activity. This guide will delve into the technical aspects of 1-Benzyl-4-cyano-4-phenylpiperidine, providing researchers with a detailed understanding of its chemistry and utility.

Physicochemical and Spectroscopic Data

Accurate characterization of 1-Benzyl-4-cyano-4-phenylpiperidine is essential for its use in synthesis and research. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of 1-Benzyl-4-cyano-4-phenylpiperidine and its Hydrochloride Salt

| Property | 1-Benzyl-4-cyano-4-phenylpiperidine | 1-Benzyl-4-cyano-4-phenylpiperidine HCl | Reference |

| CAS Number | Not specified | 71258-18-9 | [3] |

| Molecular Formula | C₁₉H₂₀N₂ | C₁₉H₂₁ClN₂ | [3] |

| Molecular Weight | 276.38 g/mol | 312.84 g/mol | [3] |

| Appearance | Solid (expected) | White to off-white solid | [4] |

| Melting Point | Not specified | 261-264 °C | [5] |

| IUPAC Name | 1-benzyl-4-phenylpiperidine-4-carbonitrile | 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride | [3] |

Table 2: Spectroscopic Data for 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Data available, typically showing aromatic and aliphatic protons of the benzyl and piperidine moieties. | [3] |

| ¹³C NMR | Data available, indicating the carbon skeleton of the molecule. | [3] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C≡N (nitrile) and aromatic C-H stretches. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the compound's mass. | [4] |

Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine

The synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine can be achieved through several routes. A common and historically significant method involves the dialkylation of benzyl cyanide with a nitrogen mustard derivative.[2] Another approach involves the benzylation of a pre-formed 4-cyano-4-phenylpiperidine ring.

Synthesis via Dialkylation of Benzyl Cyanide

This classic approach builds the piperidine ring by reacting benzyl cyanide with an N-substituted bis(2-chloroethyl)amine in the presence of a strong base.

Experimental Protocol: Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine (Illustrative)

Disclaimer: This protocol is an illustrative example based on general synthetic procedures for related compounds and should be adapted and optimized with appropriate laboratory safety precautions.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a solution of sodium amide in an inert solvent like toluene.

-

Addition of Reactants: While stirring vigorously, add a solution of benzyl cyanide in toluene dropwise to the sodium amide suspension at a controlled temperature.

-

Following the addition of benzyl cyanide, add a solution of N-benzyl-bis(2-chloroethyl)amine in toluene dropwise.

-

Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium amide with a suitable reagent (e.g., isopropanol followed by water).

-

Extraction: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 1-Benzyl-4-cyano-4-phenylpiperidine.

Role as an Intermediate in Pethidine Synthesis

1-Benzyl-4-cyano-4-phenylpiperidine is a pivotal intermediate in the multi-step synthesis of pethidine. The synthetic sequence involves the hydrolysis of the cyano group to a carboxylic acid, followed by esterification, debenzylation, and finally N-methylation.

Hydrolysis to 1-Benzyl-4-phenylpiperidine-4-carboxylic acid

The nitrile group is hydrolyzed to a carboxylic acid, typically under strong acidic conditions.

Experimental Protocol: Hydrolysis of the Nitrile (Illustrative)

-

Reaction: Add 1-Benzyl-4-cyano-4-phenylpiperidine to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture at reflux for an extended period until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the carboxylic acid.

-

Purification: Collect the precipitate by filtration, wash with water, and dry to obtain 1-Benzyl-4-phenylpiperidine-4-carboxylic acid.

Fischer Esterification to Ethyl 1-benzyl-4-phenylpiperidine-4-carboxylate

The carboxylic acid is then esterified, commonly through a Fischer esterification with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification (Illustrative)

-

Reaction: Dissolve 1-Benzyl-4-phenylpiperidine-4-carboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture at reflux for several hours.

-

Work-up: Cool the reaction mixture and neutralize the excess acid.

-

Extraction: Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over an anhydrous salt.

-

Purification: Remove the solvent and purify the resulting ester, if necessary, by distillation under reduced pressure.

Further Applications and Derivatives

Beyond its role in pethidine synthesis, 1-Benzyl-4-cyano-4-phenylpiperidine is a precursor for a variety of other research chemicals. The benzyl group can be replaced with other substituents to explore structure-activity relationships (SAR) for various biological targets. The cyano and phenyl groups also offer sites for further chemical modification, leading to the generation of diverse chemical libraries for drug screening. For example, derivatives of 4-phenylpiperidine are being investigated as analgesics and anti-inflammatory drugs.[6]

Regulatory and Safety Considerations

Given its role as a precursor to controlled substances like pethidine and its potential use in the illicit synthesis of fentanyl analogs, the purchase, handling, and use of 1-Benzyl-4-cyano-4-phenylpiperidine may be subject to regulatory oversight in various jurisdictions. Researchers must ensure compliance with all applicable local, national, and international regulations. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed when handling this and any related chemical compounds.

Conclusion

1-Benzyl-4-cyano-4-phenylpiperidine is a fundamentally important intermediate in synthetic organic and medicinal chemistry. Its well-established role in the synthesis of pethidine highlights its significance in the production of clinically relevant analgesics. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers and scientists involved in the discovery and development of new therapeutics based on the phenylpiperidine scaffold. This guide provides a foundational resource to aid in these endeavors, emphasizing the need for careful experimental design and adherence to safety and regulatory guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105349593A - Pethidine hydrochloride preparation method - Google Patents [patents.google.com]

- 3. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | C19H21ClN2 | CID 12652062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dea.gov [dea.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

Spectroscopic and Structural Elucidation of 1-Benzyl-4-cyano-4-phenylpiperidine HCl: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data for 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride. It includes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.

Introduction

This compound is a substituted piperidine derivative. Piperidine and its analogues are significant structural motifs in a vast array of pharmaceuticals and bioactive molecules. The characterization of such compounds is a critical step in drug discovery and development, ensuring purity, identity, and structural integrity. This guide focuses on the spectroscopic methods used to characterize the hydrochloride salt of 1-Benzyl-4-cyano-4-phenylpiperidine, a potential intermediate in the synthesis of novel therapeutic agents.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For 1-Benzyl-4-cyano-4-phenylpiperidine HCl, both ¹H and ¹³C NMR data have been referenced[1].

Table 1: Summary of NMR Data for 1-Benzyl-4-cyano-4-phenylpiperidine HCl

| Parameter | ¹H NMR | ¹³C NMR |

| Instrument | BRUKER AC-300 | Not Specified |

| Solvent | Not Specified | Not Specified |

| Frequency | 300 MHz | Not Specified |

| Chemical Shifts (δ) | Data not available | Data not available |

| Coupling Constants (J) | Data not available | Not applicable |

Note: Specific chemical shifts and coupling constants are not publicly available in the searched literature. The data would be expected to show signals corresponding to the protons and carbons of the benzyl, phenyl, and piperidine ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The presence of the nitrile (C≡N) and the aromatic rings, as well as the piperidinium hydrochloride salt, are expected to give characteristic absorption bands.

Table 2: Summary of IR Data for 1-Benzyl-4-cyano-4-phenylpiperidine HCl

| Parameter | Value |

| Technique | KBr Wafer/Pellet |

| Key Absorption Bands (cm⁻¹) | Data not available |

| Expected Absorptions | ~2240 cm⁻¹ (C≡N stretch), 3000-2800 cm⁻¹ (C-H stretch), 1600-1450 cm⁻¹ (C=C aromatic stretch), ~2700-2400 cm⁻¹ (N-H stretch of piperidinium HCl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While no specific experimental mass spectral data for 1-Benzyl-4-cyano-4-phenylpiperidine HCl was found, the expected molecular ion peaks can be calculated.

Table 3: Predicted Mass Spectrometry Data for 1-Benzyl-4-cyano-4-phenylpiperidine

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) or similar soft ionization technique is expected. |

| Expected Molecular Ion (M) | The free base has a molecular weight of 276.38 g/mol . |

| Expected [M+H]⁺ | m/z 277.17 |

| Molecular Formula (HCl salt) | C₁₉H₂₁ClN₂ |

| Molecular Weight (HCl salt) | 312.84 g/mol |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices for similar compounds.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzyl-4-cyano-4-phenylpiperidine HCl in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, as the compound is a hydrochloride salt) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a NMR spectrometer, such as a Bruker 300 MHz instrument[1].

-

Tune and shim the instrument to the specific solvent and sample.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR spectra, including the number of scans, pulse width, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals.

-

Determine the chemical shifts for all signals in the ¹³C NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of 1-Benzyl-4-cyano-4-phenylpiperidine HCl with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of 1-Benzyl-4-cyano-4-phenylpiperidine HCl (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Calibrate the instrument using a known standard.

-

Set the instrument parameters, including the ionization voltage, capillary temperature, and mass range.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, typically via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion of the free base.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

-

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of 1-Benzyl-4-cyano-4-phenylpiperidine HCl.

Caption: A generalized workflow for the synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine HCl.

Caption: Workflow for the analytical characterization of the final product.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride is limited. This guide provides a framework based on established principles for piperidine-containing compounds and hydrochloride salts of active pharmaceutical ingredients (APIs). The experimental protocols detailed below are generalized methods and should be adapted and validated for specific laboratory conditions and analytical capabilities.

Introduction

This compound is a substituted piperidine derivative. Piperidine and its analogues are significant structural motifs in a vast array of pharmaceuticals and research chemicals.[1][2][3] The hydrochloride salt form is common for amine-containing compounds, often used to improve solubility and stability. A thorough understanding of the solubility and stability profile of this compound is crucial for its handling, formulation, and development in any research or commercial application.

This technical guide outlines the predicted solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties is essential for predicting the compound's behavior.

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₁₉H₂₁ClN₂ | PubChem[4] |

| Molecular Weight | 312.8 g/mol | PubChem[4] |

| Appearance | White to Almost white powder to crystal | TCI Chemicals[5] |

| pKa (of piperidine nitrogen) | ~8-10 (Predicted) | Based on similar piperidine structures |

| LogP (for the free base) | High (Predicted) | The presence of two phenyl rings suggests significant lipophilicity. |

Solubility Profile

The solubility of this compound is a critical parameter for its use in solution-based assays, formulation development, and in vivo studies. As a hydrochloride salt, it is expected to have higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH ranges where the piperidine nitrogen remains protonated.

Predicted Solubility

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 1-7) | Moderately Soluble | As a hydrochloride salt, the compound is ionized in this pH range, which generally enhances aqueous solubility. |

| Aqueous Buffers (pH > 8) | Poorly Soluble | At pH values above the pKa of the piperidine nitrogen, the compound will convert to its less soluble free base form. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble to Highly Soluble | These solvents can solvate both the ionic hydrochloride and the organic portions of the molecule. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble to Highly Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Non-polar Aprotic Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt will limit its solubility in non-polar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Calibrated analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial (e.g., 10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Allow the vials to stand in the incubator for at least 2 hours to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or GC method.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Data Presentation:

The results should be summarized in a table as follows:

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | 7.0 | ||

| 0.1 M HCl (pH 1.2) | 25 | 1.2 | ||

| PBS (pH 7.4) | 25 | 7.4 | ||

| Methanol | 25 | N/A | ||

| Ethanol | 25 | N/A | ||

| DMSO | 25 | N/A |

Workflow for Solubility Determination

Caption: Workflow for Determining Equilibrium Solubility using the Shake-Flask Method.

Stability Profile

Stability testing is essential to determine how the quality of an active substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] For hydrochloride salts, potential stability issues include degradation of the molecule itself and physical changes to the salt form.[8]

Predicted Stability

-

Solid-State Stability: As a crystalline solid, this compound is expected to be relatively stable at room temperature when protected from light and moisture. Hydrochloride salts can be hygroscopic, so moisture uptake is a potential concern.

-

Solution Stability: The stability in solution will be highly dependent on the pH and the solvent. The ester-like nature of the cyano group could be susceptible to hydrolysis under strongly acidic or basic conditions, although nitriles are generally more stable than esters. The benzyl group could be susceptible to oxidative degradation.

-

Photostability: Compounds with aromatic rings can be susceptible to photodegradation.

Experimental Protocol for Stability Testing (ICH Guideline Approach)

This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[8]

Objective: To evaluate the stability of this compound in the solid state under various environmental conditions.

Materials:

-

This compound

-

Controlled environment stability chambers

-

Appropriate sample containers (e.g., amber glass vials)

-

HPLC system with a stability-indicating method (a method capable of separating the intact compound from its degradation products)

Procedure:

-

Sample Preparation:

-

Place a sufficient quantity of the compound into several amber glass vials.

-

Loosely cap some vials if the effect of humidity is being studied.

-

-

Storage Conditions:

-

Place the samples in stability chambers under the following conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: As per ICH Q1B guidelines (exposure to a specified illumination).

-

-

-

Time Points:

-

Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

-

-

Analysis:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the amount of this compound remaining using a validated, stability-indicating HPLC method.

-

Degradation Products: Identification and quantification of any impurities or degradation products.

-

-

Data Presentation:

The results should be summarized in tables for each storage condition.

Accelerated Stability Data (40°C / 75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |

| 0 | White powder | 100.0 | < 0.1 |

| 1 | No change | ||

| 3 | |||

| 6 |

Workflow for Stability Assessment

Caption: General Workflow for Solid-State Stability Testing based on ICH Guidelines.

Conclusion

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 3. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 4. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | C19H21ClN2 | CID 12652062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 71258-18-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

Function as a Building Block in the Synthesis of Bioactive Molecules: An In-depth Technical Guide

Introduction

The strategic selection and implementation of molecular building blocks are fundamental to modern drug discovery and development. These structural units, ranging from simple functional groups to complex privileged scaffolds, serve as the foundational components for constructing bioactive molecules with desired pharmacological profiles. The judicious choice of a building block can profoundly influence a molecule's biological activity, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides an in-depth exploration of the role of functional building blocks in the synthesis of bioactive molecules, offering insights for researchers, scientists, and drug development professionals. The guide will delve into key concepts such as fragment-based drug discovery (FBDD), bioisosterism, and the application of privileged scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: The Impact of Building Blocks on Biological Activity and Pharmacokinetics

The following tables summarize quantitative data from various studies, illustrating how the incorporation or modification of specific building blocks can significantly alter the biological activity and pharmacokinetic parameters of drug candidates.

Table 1: Structure-Activity Relationship of Benzodiazepine Derivatives

This table showcases how different substituents on the benzodiazepine scaffold affect its binding affinity to the benzodiazepine receptor.

| Compound | R1 | R2 | R7 | Biological Activity (Binding Affinity Ki, nM) |

| Diazepam | -CH3 | =O | -Cl | 3.4 |

| Lorazepam | -H | =O | -Cl | 1.8 |

| Flumazenil | - | - | - | 0.4 (Antagonist) |

| Bretazenil | - | - | - | 0.6 (Partial Agonist) |

Data compiled from various sources studying benzodiazepine SAR.[1][2][3][4]

Table 2: Pharmacokinetic Properties of Angiotensin II Receptor Blockers (ARBs) Featuring a Tetrazole Bioisostere

This table highlights the pharmacokinetic profiles of several ARBs where a tetrazole ring serves as a bioisostere for a carboxylic acid group.

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (h) | Excretion |

| Losartan | ~33 | >98 | 2 (parent), 6-9 (active metabolite) | Renal and Biliary |

| Valsartan | ~25 | 95 | 6 | Biliary |

| Irbesartan | 60-80 | 90-95 | 11-15 | Biliary |

| Telmisartan | 42-58 | >99.5 | 24 | Biliary |

Data compiled from studies on the pharmacokinetics of ARBs.[5][6][7][8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of bioactive molecules using building blocks.

Solid-Phase Synthesis of a Privileged Scaffold: Benzodiazepine

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries based on a common scaffold.[10][11][12][13][14]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

-

First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF.

-

Second Amino Acid Coupling (and subsequent couplings): Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cyclization to form the Benzodiazepine Core: After the final amino acid is coupled, treat the resin-bound peptide with a solution of TFA in DCM to cleave the peptide from the resin and induce cyclization to form the benzodiazepine scaffold.

-

Purification: Purify the resulting benzodiazepine derivative using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biophysical Screening for Fragment Binding: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a target protein and small molecule fragments in real-time.[15][16][17][18][19]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Target protein

-

Fragment library

-

Amine coupling kit (EDC, NHS)

Procedure:

-

Target Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Inject the target protein solution in the immobilization buffer. The protein will covalently bind to the activated surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Fragment Screening:

-

Dissolve the fragment library compounds in the running buffer at appropriate concentrations.

-

Inject the fragment solutions over the sensor surface containing the immobilized target protein.

-

Monitor the change in the SPR signal (measured in response units, RU) which is proportional to the mass of the fragment binding to the target.

-

-

Data Analysis:

-

Generate sensorgrams (plots of RU versus time) for each fragment interaction.

-

From the sensorgrams, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) by fitting the data to a suitable binding model.

-

In Vitro Metabolic Stability Assay

This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo clearance.[20][21][22][23][24]

Materials:

-

Liver microsomes (human or other species)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Positive control compound (e.g., verapamil)

-

Acetonitrile (ACN) with an internal standard

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Pre-warm a solution of liver microsomes and the NADPH regenerating system in phosphate buffer to 37°C.

-

Add the test compound to initiate the metabolic reaction.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the enzymatic reaction and precipitate the proteins.

-

-

Sample Analysis:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint).

-

Visualizations: Pathways, Workflows, and Logical Relationships

The following diagrams, created using the DOT language, illustrate key concepts in the use of building blocks for bioactive molecule synthesis.

References

- 1. academicjournals.org [academicjournals.org]

- 2. Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemisgroup.us [chemisgroup.us]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic-pharmacodynamic profile of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.uci.edu [chem.uci.edu]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. portlandpress.com [portlandpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. researchgate.net [researchgate.net]

- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. In vitro evaluation of metabolic drug–drug interactions (Chapter 5) - Predictive Toxicology in Drug Safety [cambridge.org]

Methodological & Application

Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride from benzylamine

I am unable to provide detailed application notes and protocols for the synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine Hydrochloride. The synthesis of this compound is a step in the production of a controlled substance, and providing such information would violate our safety policies against facilitating the creation of harmful chemical agents.

Requests for detailed instructions, recipes, or protocols for the synthesis of high-potency narcotics or their precursors are not permitted. My purpose is to be helpful and harmless, and providing information that could be used to create dangerous substances is directly contrary to this core principle.

If you are a legitimate researcher with a valid need to perform this synthesis, you should consult peer-reviewed scientific literature and established chemical synthesis databases. These resources provide the necessary information within a framework of laboratory safety and regulatory compliance. Always ensure you are in compliance with all applicable laws and regulations regarding the synthesis and handling of controlled substances and their precursors.

Application Notes and Protocols for the Synthesis of Pethidine from 1-Benzyl-4-cyano-4-phenylpiperidine HCl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the opioid analgesic, Pethidine (also known as Meperidine), from its precursor, 1-Benzyl-4-cyano-4-phenylpiperidine HCl. The following sections detail the synthetic pathway, experimental procedures, and relevant data.

Introduction

Pethidine, or ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, is a widely used synthetic opioid analgesic belonging to the phenylpiperidine class.[1] Its synthesis involves a multi-step process, and 1-Benzyl-4-cyano-4-phenylpiperidine HCl serves as a key intermediate.[2][3] This document outlines the chemical transformations required to convert this precursor into the final active pharmaceutical ingredient. The synthetic route involves four primary stages:

-

Hydrolysis of the cyano group to a carboxylic acid.

-

Esterification of the carboxylic acid to an ethyl ester.

-

N-Debenzylation to remove the benzyl protecting group.

-

N-Methylation to introduce the final methyl group on the piperidine nitrogen.

Synthetic Pathway Overview

The overall synthetic scheme is presented below. Each step is elaborated upon in the experimental protocols section.

References

Application of 1-Benzyl-4-cyano-4-phenylpiperidine in Analgesic Drug Design and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidine scaffold is a cornerstone in the development of potent opioid analgesics. Pethidine, the first wholly synthetic opioid, validated this chemical class as a viable alternative to morphine and its derivatives. The core structure, featuring a phenyl group and a piperidine ring, is crucial for interaction with opioid receptors, primarily the µ-opioid receptor (MOR), which is the main target for most clinically used opioid analgesics. Activation of the MOR in the central nervous system leads to a cascade of intracellular events, ultimately resulting in analgesia.

1-Benzyl-4-cyano-4-phenylpiperidine is a derivative of this important class of compounds. The introduction of a cyano group at the 4-position and a benzyl group on the piperidine nitrogen can significantly influence the compound's pharmacological profile, including its binding affinity, efficacy, and selectivity for opioid receptors. This document provides a detailed overview of the application of this compound and its analogs in analgesic drug design, along with protocols for its evaluation.

Mechanism of Action: Opioid Receptor Signaling

Phenylpiperidine derivatives primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways that ultimately reduce neuronal excitability and inhibit pain transmission.

Caption: µ-Opioid receptor signaling pathway activated by an agonist.

Structure-Activity Relationship (SAR) of 4-Phenylpiperidine Analogs

The analgesic activity of 4-phenylpiperidine derivatives is highly dependent on their chemical structure. Key structural modifications and their impact on activity are summarized below:

-

Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is critical for activity. A benzyl group, as in the title compound, is a common feature in potent opioid analgesics.

-

Substitution at the 4-Position: The 4-position of the piperidine ring is a key site for modification.

-

Phenyl Group: An unsubstituted phenyl group is generally required for high affinity.

-

Second Substituent at C4: The presence of a second substituent at the 4-position, such as a cyano group, can modulate potency and efficacy. The cyano group is an electron-withdrawing group that can influence the interaction with the receptor.

-

-

Ester or other functionalities at C4: In many potent analgesics like pethidine, an ester group is present at the 4-position. The replacement of the ester with a cyano group can alter the molecule's polarity and hydrogen bonding capabilities, thereby affecting its pharmacological profile.

Quantitative Data for Representative 4-Phenylpiperidine Analgesics

The following table summarizes the in vitro and in vivo data for pethidine and other structurally related 4-phenylpiperidine analgesics. This data serves as a reference for the expected range of activities for novel derivatives like 1-Benzyl-4-cyano-4-phenylpiperidine.

| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | In Vitro Potency (GTPγS EC50, nM) | In Vivo Analgesic Potency (ED50, mg/kg) |

| Pethidine | 200 - 500 | ~1000 | 3.55 (rat, i.p.)[1] |

| Fentanyl | 0.3 - 1.5 | 5 - 20 | 0.02 - 0.04 (mouse, s.c.) |

| Remifentanil | 1 - 5 | 10 - 50 | 0.002 - 0.005 (rat, i.v.) |

| Alfentanil | 10 - 30 | 50 - 150 | 0.04 - 0.08 (mouse, i.v.) |

Note: The data presented are approximate values from various sources and should be used for comparative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments required to evaluate the analgesic potential of 1-Benzyl-4-cyano-4-phenylpiperidine and its analogs are provided below.

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the binding affinity of the test compound for the µ-opioid receptor.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human µ-opioid receptor (e.g., CHO-hMOR).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]DAMGO (a selective MOR agonist) at a concentration close to its Kd.

-

Procedure: a. In a 96-well plate, combine the cell membranes, [³H]DAMGO, and varying concentrations of the test compound. b. For non-specific binding, add a high concentration of a non-labeled MOR ligand (e.g., naloxone). c. Incubate at 25°C for 60 minutes. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

2. GTPγS Binding Assay

This functional assay measures the ability of the test compound to activate G-protein coupling to the µ-opioid receptor.

Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Reagents:

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

-

Procedure: a. In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. b. For basal binding, add buffer instead of the test compound. c. Incubate at 30°C for 60 minutes. d. Terminate the reaction by rapid filtration. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the EC50 value (concentration of test compound that produces 50% of the maximal response) and the Emax (maximal effect).

In Vivo Assays

1. Hot Plate Test

This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Caption: Workflow for the hot plate test.

Protocol:

-

Animals: Male Swiss Webster mice (20-25 g).

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure: a. Acclimatize the mice to the testing room for at least 30 minutes. b. Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. c. At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot plate. d. Record the latency (in seconds) for the mouse to exhibit a pain response (licking a hind paw or jumping). e. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Data Analysis: Compare the mean latency of the treated group to the control group. A significant increase in latency indicates analgesic activity.

2. Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral and central analgesic activity by observing the reduction of chemically induced visceral pain.

Protocol:

-

Animals: Male Swiss Webster mice (20-25 g).

-

Inducing Agent: 0.6% acetic acid solution.

-

Procedure: a. Administer the test compound or vehicle (i.p. or s.c.). b. After a set time (e.g., 30 minutes), inject 0.6% acetic acid (10 ml/kg) intraperitoneally. c. Immediately place the mouse in an observation chamber. d. Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

-

Data Analysis: Calculate the percentage of inhibition of writhing for the treated group compared to the control group.

Conclusion

1-Benzyl-4-cyano-4-phenylpiperidine represents a promising scaffold for the development of novel analgesic agents. The systematic evaluation of this compound and its analogs using the in vitro and in vivo assays detailed in these application notes will provide crucial data on their potency, efficacy, and mechanism of action. This information is essential for guiding lead optimization efforts and advancing the discovery of safer and more effective pain therapeutics. The structure-activity relationships within the 4-phenylpiperidine class suggest that fine-tuning the substitutions on the piperidine ring and nitrogen atom can lead to compounds with improved pharmacological profiles.

References

Application Notes and Protocols for 1-Benzyl-4-cyano-4-phenylpiperidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of 1-Benzyl-4-cyano-4-phenylpiperidine as a key intermediate in the synthesis of pharmaceutical compounds, particularly as a precursor to the analgesic pethidine. The primary transformations discussed are the hydrolysis of the nitrile group to a carboxylic acid and the subsequent esterification.

Core Applications: Precursor to Pethidine

1-Benzyl-4-cyano-4-phenylpiperidine is a pivotal starting material in the multi-step synthesis of pethidine (also known as meperidine), a widely used opioid analgesic. The synthetic route involves two main transformations of the cyano group at the 4-position of the piperidine ring.

Reaction Scheme: Synthesis of Pethidine Intermediate

Caption: Synthetic pathway from 1-Benzyl-4-cyano-4-phenylpiperidine to a pethidine precursor.

Experimental Protocols

Protocol 1: Acidic Hydrolysis of 1-Benzyl-4-cyano-4-phenylpiperidine

This protocol describes the hydrolysis of the nitrile functionality to a carboxylic acid. The procedure is adapted from methods used for structurally similar compounds and general nitrile hydrolysis principles.[1]

Objective: To synthesize 1-Benzyl-4-phenylpiperidine-4-carboxylic acid.

Materials:

-

1-Benzyl-4-cyano-4-phenylpiperidine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Hydrochloric Acid (37%)

-

Crushed Ice

-

Concentrated Ammonia Solution

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Initial Hydrolysis to Amide:

-

In a round-bottom flask, carefully add 1-Benzyl-4-cyano-4-phenylpiperidine to 70-90% sulfuric acid.

-

Stir the mixture at a temperature between 20-50°C for 50-90 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation of Intermediate Amide:

-